

CalFluor 580 Azide: A Technical Guide to Solubility, Stability, and Application

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Compound of Interest

Compound Name: CalFluor 580 Azide

Cat. No.: B12377545

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of **CalFluor 580 Azide**, a fluorogenic probe essential for the sensitive detection of alkyne-tagged biomolecules. Detailed experimental protocols and key technical data are presented to facilitate its effective use in research and development.

Core Properties of CalFluor 580 Azide

CalFluor 580 Azide is a fluorescent probe that is activated through a copper-catalyzed or metal-free click reaction with alkynes. A significant advantage of CalFluor probes is their fluorogenic nature; they are non-fluorescent until they react with an alkyne, which enables sensitive biomolecule detection in no-wash conditions. This is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, or in vivo, as it minimizes background signal from unreacted probes.

Property	Data	Source
Molecular Weight	878.1 g/mol	[1]
Appearance	Dark red amorphous solid	[1]
Purity	>90% (HPLC)	[1]
Excitation Maximum	591 nm	[1]
Emission Maximum	609 nm	[1]
Spectrally Similar Dyes	Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red	

Solubility Data

CalFluor 580 Azide is qualitatively described as being soluble in water and dimethyl sulfoxide (DMSO). However, specific quantitative solubility data (e.g., mg/mL or molarity) is not readily available in published literature or technical data sheets. For practical purposes, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and performance of **CalFluor 580 Azide**.

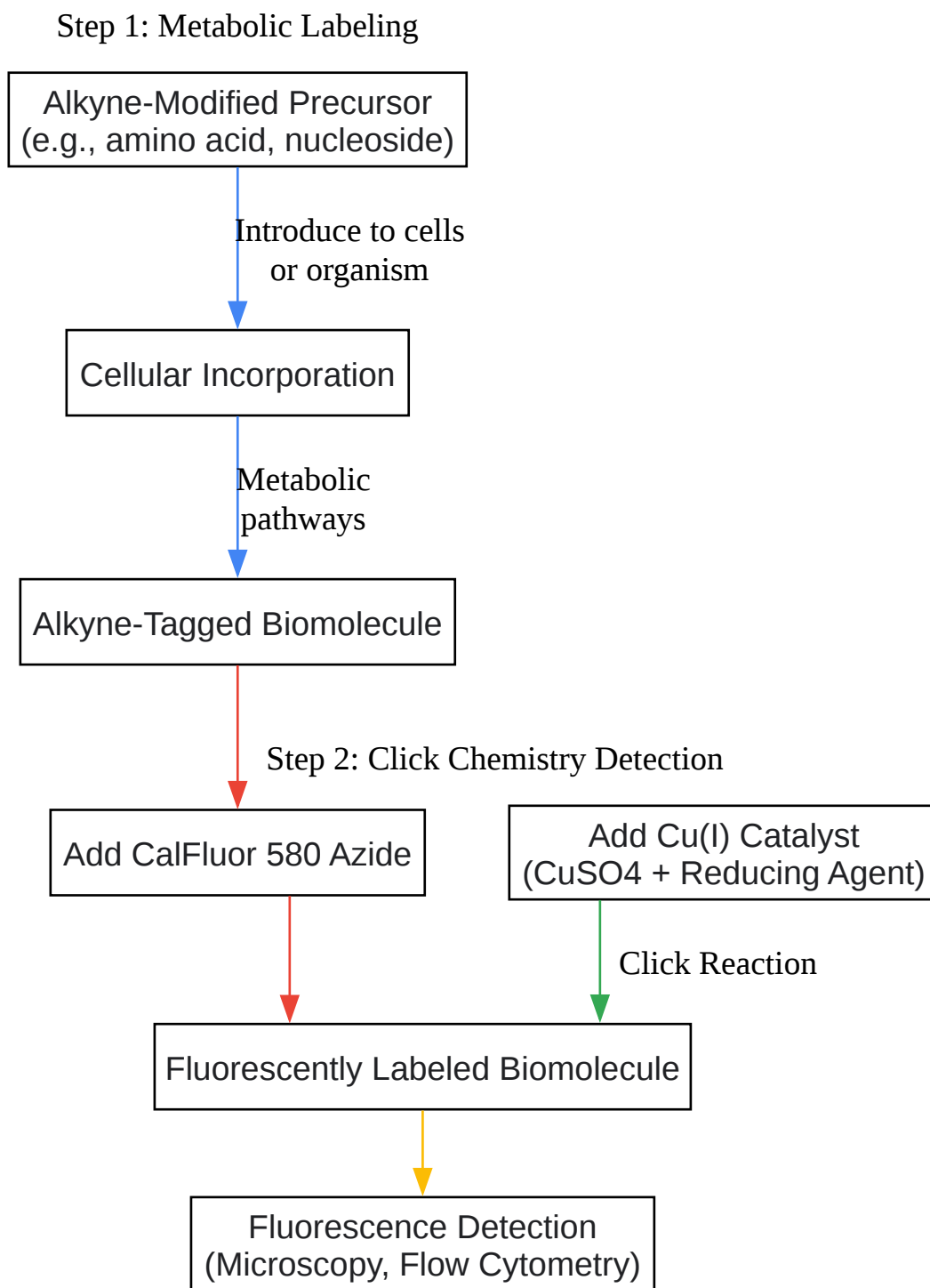
Condition	Recommendation
Long-Term Storage (Solid)	Store at -20°C. Desiccate to protect from moisture.
Shipping	Shipped at ambient temperature, suggesting short-term stability.
Stock Solutions	While specific stability data for solutions is unavailable, it is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Light Sensitivity	As with most fluorescent dyes, it is advisable to protect both solid material and solutions from light to prevent photobleaching.

Experimental Protocols

The primary application of **CalFluor 580 Azide** is the detection of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Workflow for Biomolecule Labeling

The general workflow involves two main steps: the metabolic incorporation of an alkyne-containing building block into a biomolecule of interest (e.g., proteins, DNA, RNA, or glycans), followed by the chemoselective ligation with **CalFluor 580 Azide**.



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General workflow for labeling biomolecules with **CalFluor 580 Azide**.

Detailed Protocol for In Vitro Labeling

This protocol is adapted from published research and provides a starting point for the fluorescent labeling of alkyne-containing biomolecules in a fixed and permeabilized cell context. Optimization may be required for different cell types, biomolecules, or experimental setups.

Reagents:

- **CalFluor 580 Azide**
- Copper(II) Sulfate (CuSO_4)
- Copper-binding ligand (e.g., BTAA - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
- Sodium Ascorbate (freshly prepared)
- Phosphate-Buffered Saline (PBS), pH 7.4

Stock Solutions:

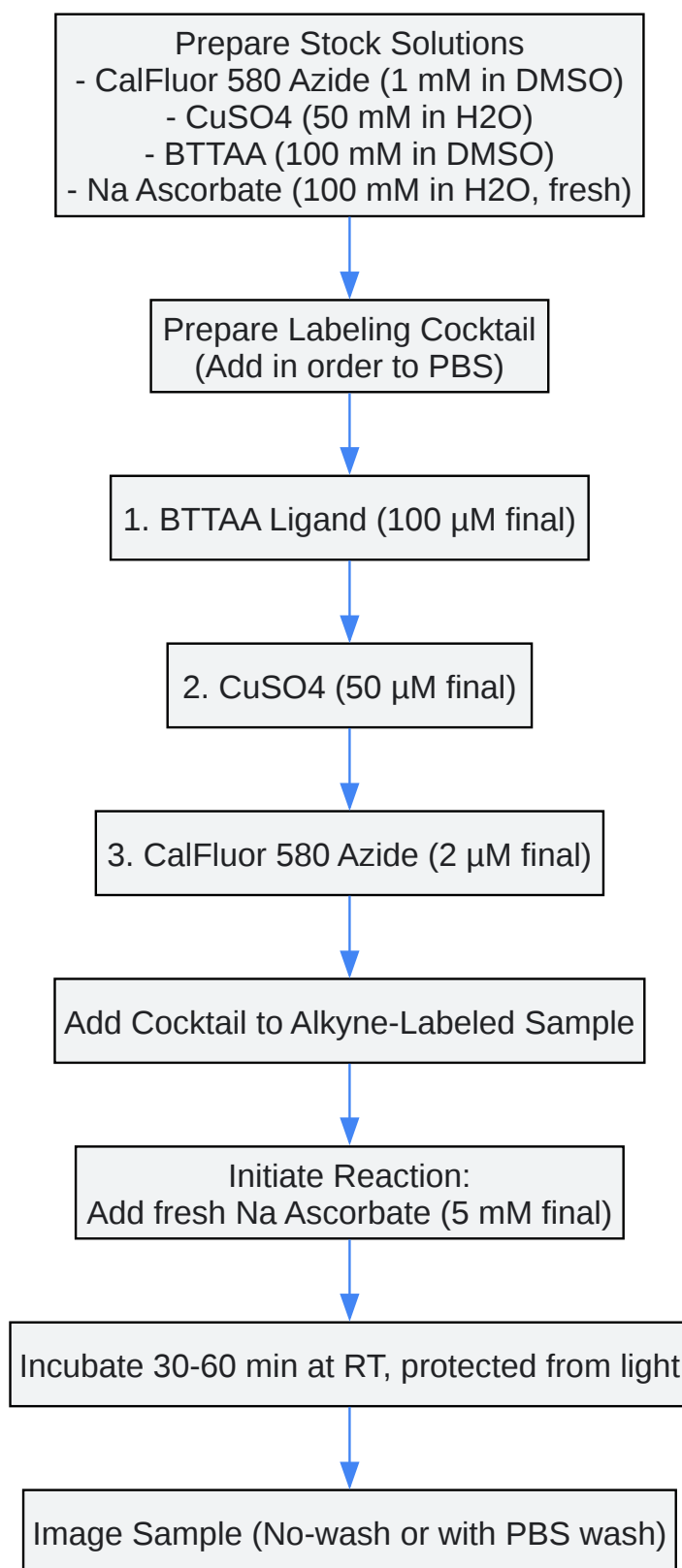
- **CalFluor 580 Azide:** Prepare a 1 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate (CuSO_4): Prepare a 50 mM stock solution in deionized water.
- BTAA Ligand: Prepare a 100 mM stock solution in DMSO.
- Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.

Labeling Reaction Mixture (Final Concentrations):

- **CalFluor 580 Azide:** 2 μM
- Copper(II) Sulfate (CuSO_4): 50 μM
- BTAA Ligand: 100 μM
- Sodium Ascorbate: 5 mM

Procedure:

- To your sample containing the alkyne-modified biomolecule in PBS, add the components of the labeling reaction mixture in the following order, vortexing gently after each addition: a. BTAA ligand b. Copper(II) Sulfate c. **CalFluor 580 Azide**
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate the reaction for 30-60 minutes at room temperature, protected from light.
- Due to the fluorogenic nature of **CalFluor 580 Azide**, a "no-wash" imaging approach can often be used. However, if background fluorescence is a concern, wash the sample with PBS.
- Proceed with fluorescence imaging using appropriate filter sets for a dye with excitation/emission maxima of 591/609 nm.

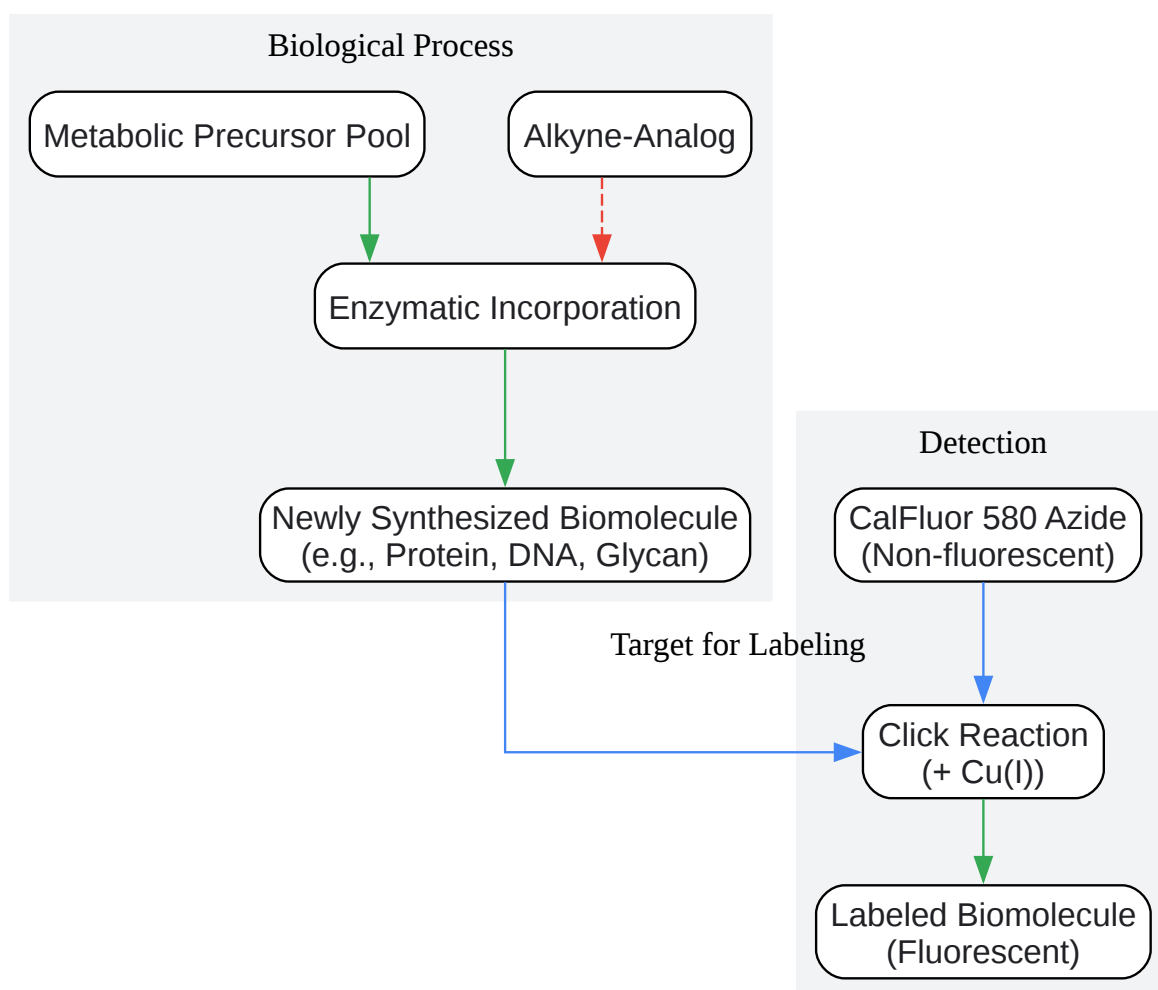


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Experimental workflow for in vitro labeling with **CalFluor 580 Azide**.

Signaling Pathway Context

CalFluor 580 Azide itself is not directly involved in signaling pathways. Instead, it serves as a reporter molecule to visualize biological processes that have been metabolically tagged with an alkyne. For example, it can be used to track the synthesis of new proteins, DNA, or glycans, providing spatial and temporal information about these cellular activities.



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Logical relationship of **CalFluor 580 Azide** in biomolecule detection.

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References

- 1. vectorlabs.com [vectorlabs.com]
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